molecular formula C16H19N7O2 B10989569 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B10989569
M. Wt: 341.37 g/mol
InChI Key: JDSZIAAWFHDKOM-UHFFFAOYSA-N
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Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a propanamide backbone linked to two pharmacologically relevant rings: a 1,2,4-triazole and a 1,2,4-oxadiazole. The triazole moiety is substituted with a 2-methylpropyl (isobutyl) group at position 3, while the oxadiazole ring is functionalized with a pyridin-4-yl group at position 3. Such heterocycles are frequently explored in medicinal chemistry due to their hydrogen-bonding capabilities, metabolic stability, and versatility in drug design .

Properties

Molecular Formula

C16H19N7O2

Molecular Weight

341.37 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C16H19N7O2/c1-10(2)9-12-18-16(22-21-12)19-13(24)3-4-14-20-15(23-25-14)11-5-7-17-8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,21,22,24)

InChI Key

JDSZIAAWFHDKOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Oxadiazole Synthesis:

    Triazole Synthesis:

    Combining the Rings:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized conditions to improve yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound is stable due to the aromatic nature of both rings.

    Common Reactions:

    Major Products: These reactions lead to various derivatives with altered properties.

Scientific Research Applications

Biological Applications

1. Antifungal Activity:
Research indicates that derivatives of triazoles and oxadiazoles exhibit potent antifungal properties. The compound has been evaluated for its ability to inhibit various phytopathogenic fungi, making it a candidate for agricultural fungicides . Its structure suggests it could interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal growth.

2. Anticancer Potential:
The triazole and oxadiazole frameworks are associated with anticancer activities. Studies have shown that compounds containing these moieties can inhibit protein kinases involved in cancer progression . N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide may function as a selective inhibitor of specific kinases relevant to cancer therapy.

3. Antimicrobial Properties:
The compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Its effectiveness against resistant strains makes it a valuable candidate for developing new antibiotics . The presence of the triazole ring enhances its interaction with biological targets, potentially increasing its efficacy.

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal properties of similar triazole compounds, researchers found that modifications to the side chains significantly impacted activity against Fusarium and Botrytis species. The specific structure of this compound was hypothesized to enhance binding affinity to fungal enzymes involved in cell wall synthesis.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that compounds with similar structures inhibited cell proliferation effectively. For instance, a derivative demonstrated an IC50 value in the low micromolar range against breast cancer cell lines. This suggests that this compound could be further explored as a potential anticancer agent.

Mechanism of Action

    Targets: The compound likely interacts with cellular proteins or enzymes.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Average Mass (g/mol) Substituent on Oxadiazole Substituent on Triazole ChemSpider ID
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide C₁₇H₂₀N₈O₂* 392.42* Pyridin-4-yl 2-methylpropyl Not available
3-[3-(1H-Indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(5-isopropyl-1H-1,2,4-triazol-3-yl)propanamide C₁₈H₁₉N₇O₂ 365.40 1H-Indol-5-yl Isopropyl 34498128

Crystallographic and Computational Analysis

The SHELX software suite, widely used for small-molecule crystallography, enables precise determination of bond lengths, angles, and packing interactions in such compounds . For instance, SHELXL refines heterocyclic distortions, while SHELXS/SHELXD could resolve structural ambiguities arising from substituent bulk (e.g., indole vs. pyridine). Computational modeling might further predict how substituent differences affect solubility or target binding.

Research Findings and Implications

  • Substituent Impact : The pyridin-4-yl group’s electron-withdrawing nature may enhance oxidative stability compared to indole. Conversely, indole’s aromaticity could improve π-π stacking in biological targets .
  • Synthetic Scalability : highlights robust protocols for oxadiazole-thiazole hybrids, suggesting adaptability for pyridine/triazole derivatives .
  • Structural Characterization : SHELX-based refinements are critical for validating stereochemical outcomes, particularly with branched alkyl substituents .

Biological Activity

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₅H₁₈N₄O₂
Molecular Weight 326.33 g/mol
CAS Number 1574464-14-4

The structure consists of a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains and fungi. A study demonstrated that triazole derivatives exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. A notable study evaluated the antiproliferative effects of similar triazole compounds against breast and colon cancer cell lines. The results showed that certain derivatives had IC₅₀ values in the low micromolar range, indicating substantial activity .

The mechanism by which these compounds exert their biological effects often involves interference with nucleic acid synthesis or modulation of enzyme activity relevant to cell proliferation. For example, some triazoles inhibit fungal cytochrome P450 enzymes, leading to cell death .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing new triazole derivatives, researchers created a series of compounds similar to this compound. These were evaluated for their antiproliferative activity against various cancer cell lines. The most promising compounds demonstrated significant inhibition of cell growth with IC₅₀ values ranging from 10 to 30 µM .

Study 2: In Vivo Studies

Another investigation assessed the in vivo efficacy of triazole-based compounds in animal models. The results indicated that these compounds could significantly reduce tumor size when administered at specific dosages over a defined period . This suggests a potential for development into therapeutic agents.

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